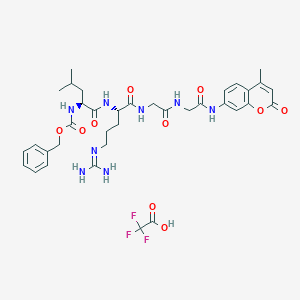
Z-LRGG-AMC (trifluoroacetate salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt: is a fluorogenic substrate for isopeptidase T. Upon enzymatic cleavage by isopeptidase T, 7-amino-4-methylcoumarin is released, and its fluorescence can be used to quantify isopeptidase T activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, purification by high-performance liquid chromatography, and lyophilization to obtain the final product in solid form .
Analyse Des Réactions Chimiques
Types of Reactions:
Enzymatic Cleavage: The primary reaction is the enzymatic cleavage by isopeptidase T, which releases 7-amino-4-methylcoumarin
Fluorescence Reaction: Upon cleavage, the released 7-amino-4-methylcoumarin exhibits fluorescence, which can be measured to quantify enzyme activity
Common Reagents and Conditions:
Reagents: Isopeptidase T, buffers (e.g., phosphate-buffered saline), and solvents (e.g., dimethyl sulfoxide)
Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions
Major Products:
7-amino-4-methylcoumarin: The major product formed from the enzymatic cleavage reaction
Applications De Recherche Scientifique
Chemistry:
Enzyme Activity Assays: Used as a substrate in enzyme activity assays to study the kinetics and inhibition of isopeptidase T
Biology:
Proteolysis Research: Utilized in research on proteolysis and protein degradation pathways
Medicine:
Drug Development: Employed in the development of inhibitors for isopeptidase T, which may have therapeutic potential
Industry:
Biochemical Research: Widely used in biochemical research for the quantification of enzyme activity
Mécanisme D'action
The compound acts as a substrate for isopeptidase T. Upon enzymatic cleavage by isopeptidase T, 7-amino-4-methylcoumarin is released. The fluorescence of 7-amino-4-methylcoumarin can be measured to quantify the activity of isopeptidase T. This mechanism involves the specific recognition and cleavage of the peptide bond by the enzyme .
Comparaison Avec Des Composés Similaires
- N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide
- N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, hydrochloride salt
Uniqueness:
Propriétés
Formule moléculaire |
C36H45F3N8O10 |
|---|---|
Poids moléculaire |
806.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1 |
Clé InChI |
OHFBLWHOBJRDAB-CCQIZPNASA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B11931430.png)
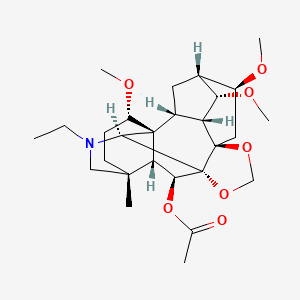
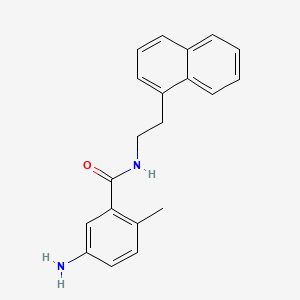


![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)
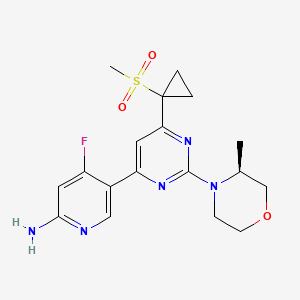
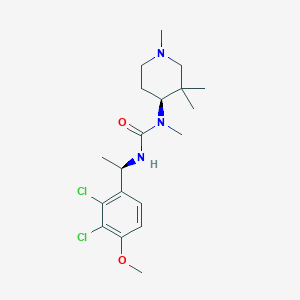

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)
![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)
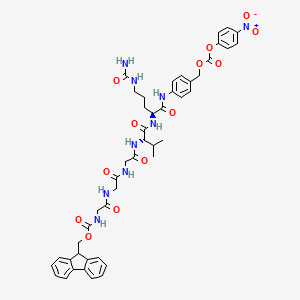
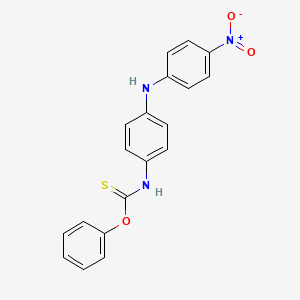
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)
